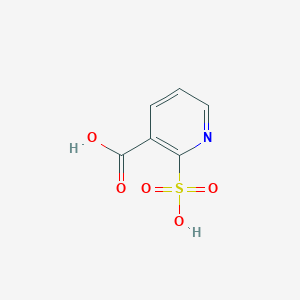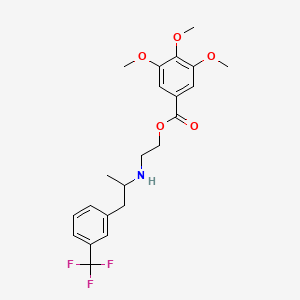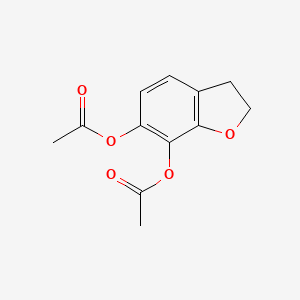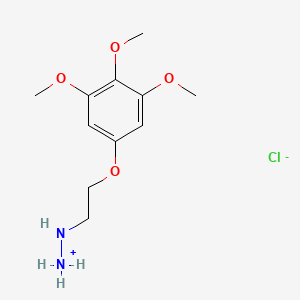
(2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride: is an organic compound that features a hydrazine group attached to a phenoxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride typically involves the reaction of 3,4,5-trimethoxyphenol with ethylene oxide to form 2-(3,4,5-trimethoxyphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under acidic conditions to yield the desired hydrazine derivative. The final product is obtained as a hydrochloride salt by treating the hydrazine derivative with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Azides or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its hydrazine moiety can interact with biological targets, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with various biomolecules, leading to alterations in their function. The phenoxyethyl moiety can also interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
- (3-Chloro-2-methylphenyl)hydrazine hydrochloride
- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
Comparison: Compared to these similar compounds, (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride is unique due to the presence of the trimethoxyphenoxy group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The trimethoxy groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propiedades
Número CAS |
69781-90-4 |
|---|---|
Fórmula molecular |
C11H19ClN2O4 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
[2-(3,4,5-trimethoxyphenoxy)ethylamino]azanium;chloride |
InChI |
InChI=1S/C11H18N2O4.ClH/c1-14-9-6-8(17-5-4-13-12)7-10(15-2)11(9)16-3;/h6-7,13H,4-5,12H2,1-3H3;1H |
Clave InChI |
DCJNQFXCXJNLFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)OCCN[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


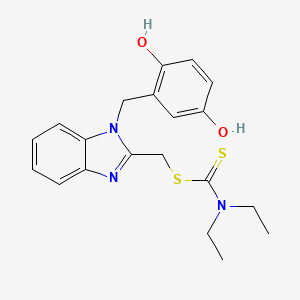


![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)

![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)

